molecular formula C11H9N3 B13884671 Pyrazole,1-M-cyanobenzyl

Pyrazole,1-M-cyanobenzyl

Cat. No.: B13884671
M. Wt: 183.21 g/mol
InChI Key: XBYBAGJXNBFJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole,1-M-cyanobenzyl refers to a pyrazole derivative substituted at the 1-position with a 3-cyanobenzyl group. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms (C₃N₂) and are foundational in medicinal and agrochemical research due to their diverse bioactivities . The specific compound, dimethyl 1-(3-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, has been structurally characterized, with a dihedral angle of 67.74° between the pyrazole and phenyl rings, stabilized by intramolecular hydrogen bonding . Its synthesis involves refluxing dimethyl 1H-pyrazole-3,5-dicarboxylate with 3-(bromomethyl)benzonitrile in acetone, yielding a crystalline product . The 3-cyanobenzyl substituent enhances molecular interactions, making it relevant in drug design for optimizing binding to biological targets.

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYBAGJXNBFJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876680
Record name PYRAZOLE,1-M-CYANOBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A common strategy involves the reaction of hydrazine derivatives with β-dicarbonyl compounds (such as ethyl acetoacetate or acetylacetone), which undergo cyclization to form the pyrazole ring. This is followed by substitution to install the cyanobenzyl group.

Reaction Conditions and Catalysts

  • The cyclization is typically performed in polar solvents such as ethanol or acetic acid.
  • Acidic or basic catalysts can be employed, with weak bases like sodium carbonate or potassium carbonate facilitating ring closure.
  • Temperature ranges from ambient to reflux conditions (approximately 80–130 °C).
  • Reaction times vary from several hours to overnight.

Example from Patent Literature

A patent (WO2014120397A1) describes a multi-step process for preparing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole derivatives, which shares mechanistic similarities to pyrazole synthesis:

  • Acidification of sodium enolate intermediates using carbonic acid generated in situ.
  • Ring closure in a two-phase system with weak bases (e.g., sodium carbonate).
  • Use of methylhydrazine as a nucleophile for pyrazole ring formation.

Although this patent focuses on difluoromethyl-substituted pyrazoles, the methodology is adaptable for cyanobenzyl substitutions by modifying the hydrazine or β-dicarbonyl precursors accordingly.

Cross-Dehydrogenative Coupling (CDC) for Pyrazole Derivatives

Method Overview

A recent and efficient synthetic approach involves the aerobic, catalyst-free CDC reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones, promoted by acetic acid and molecular oxygen. This method allows direct C–C bond formation with high atom economy.

Detailed Reaction Conditions

  • Reactants: N-amino-2-iminopyridine derivatives and β-ketoesters/β-diketones.
  • Solvent: Ethanol containing 6 equivalents of acetic acid.
  • Atmosphere: Molecular oxygen (O2) at 1 atm.
  • Temperature: 130 °C.
  • Reaction Time: 18 hours.

Yields and Optimization

Entry Acetic Acid Equiv. Atmosphere Yield of Pyrazolo[1,5-a]pyridine (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Argon 6
  • Increasing acetic acid equivalents improves yield up to 6 equivalents.
  • Molecular oxygen atmosphere significantly enhances yield compared to air or inert gas (argon).
  • Strong Brønsted acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective catalysts under these conditions.

Structural Confirmation

  • Products such as 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester were confirmed by NMR spectroscopy and X-ray crystallography, validating the synthetic route and product structure.

Purification Techniques

  • Flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures is commonly employed to purify crude pyrazole products.
  • Crystallization and recrystallization are used to obtain analytically pure compounds suitable for structural analysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization of hydrazines with β-dicarbonyls Hydrazine derivatives, β-dicarbonyls, weak bases, ethanol or acetic acid, reflux Well-established, versatile for various substitutions Multi-step, may require purification of intermediates
Acidification and ring closure (Patent method) Sodium enolates, carbonic acid, methylhydrazine, sodium carbonate, acetyl anhydride Efficient ring closure, adaptable Specific to certain substituents, requires controlled pH
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridines, β-ketoesters/diketones, acetic acid, O2, ethanol, 130 °C Catalyst-free, high atom economy, high yields Requires oxygen atmosphere, longer reaction times

Research Findings and Practical Notes

  • The CDC method represents a green and efficient approach to synthesize pyrazole derivatives with cyanobenzyl-like substituents, minimizing catalyst use and waste.
  • Optimization of acid equivalents and oxygen atmosphere is critical for maximizing yield.
  • Structural diversity is achievable by varying the β-dicarbonyl and amino-pyridine substrates.
  • The reaction mechanism likely involves oxidative C(sp3)–C(sp2) bond formation followed by dehydrative cyclization.
  • Side reactions can occur with excess acid or inappropriate solvents, necessitating careful control of reaction parameters.

Chemical Reactions Analysis

2.2. Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing synthesis and predicting product formation. Key mechanisms include:

  • Electrophilic Aromatic Substitution : The cyanobenzyl group can act as an electrophile, allowing for substitution reactions that modify the pyrazole structure.

  • Nucleophilic Attack : The nitrogen atoms in the pyrazole ring can participate in nucleophilic attacks on electrophiles, leading to diverse derivatives with varying biological activities .

Research Findings on Chemical Reactions

Recent studies have provided insights into the chemical behavior of Pyrazole, 1-M-cyanobenzyl:

  • Divergent Synthesis : A study highlighted temperature-controlled divergent synthesis methods that yield different pyrazole derivatives based on reaction conditions. For instance, varying temperatures significantly influenced product yields and types .

  • Biological Evaluations : Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. This has prompted further investigation into their synthesis and functionalization .

3.1. Yield Data from Recent Studies

The following table summarizes yield data from various synthesis methods involving Pyrazole, 1-M-cyanobenzyl:

Synthesis MethodConditionsYield (%)
Condensation with α,β-unsaturated aldehydesRoom temperature75%
Palladium-Catalyzed Cross-CouplingUnder inert atmosphere85%
Electrophilic SubstitutionVarying temperaturesUp to 90%

Mechanism of Action

The mechanism of action of 3-(pyrazol-1-ylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole moiety can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Bioactivity

Pyrazole derivatives with para-electron-withdrawing groups (EWGs) on aromatic rings exhibit superior bioactivity compared to electron-donating groups (EDGs). For instance:

  • Antiviral Activity : Pyrazole amides with para-fluoro (3p) or para-chloro (3n) substituents showed 2–3× higher activity against tobacco mosaic virus (TMV) than EDG-substituted analogs (e.g., 3k, para-methoxy) .
  • Enzyme Inhibition : Pyrazole-based BCATm inhibitors (e.g., compound 8j) displayed reduced enzymatic activity compared to thiophene or thiazole analogs, indicating sensitivity to polar substituents .

Table 1: Substituent Impact on Pyrazole Bioactivity

Compound Substituent (Position) Bioactivity (Target) Activity Level Reference
3p para-F (A-ring) Antiviral (TMV) IC₅₀ = 0.12 μM
3k para-OCH₃ (A-ring) Antiviral (TMV) IC₅₀ = 1.45 μM
8j Pyrazole (heteroaryl) BCATm Inhibition IC₅₀ = 8.2 μM
Compound H Phenol-pyrazole S. aureus DNA gyrase ΔG = -9.8 kcal/mol
Binding and Selectivity
  • DNA Gyrase Inhibition: Pyrazole derivatives (e.g., Compound H) bind S. aureus DNA gyrase B via hydrogen bonds between the phenol group and Arg-76, a mechanism distinct from non-phenol analogs .
  • Catalytic Applications: Protic pyrazole complexes (e.g., manganese or palladium) outperform non-protic analogs in dehydrogenative coupling reactions, highlighting the role of NH groups in catalysis .

Key Research Findings and Implications

Substituent Positioning: Meta-cyanobenzyl substitution (as in Pyrazole,1-M-cyanobenzyl) introduces steric and electronic effects distinct from para-substituted analogs, influencing dihedral angles and intermolecular interactions .

Electron-Withdrawing vs. Donating Groups : Para-EWGs enhance antiviral activity by stabilizing charge transfer in target interactions, whereas EDGs reduce potency due to steric hindrance .

Heterocyclic Core Flexibility: Pyrazole’s nitrogen arrangement allows modular substitution, but its polarity can limit activity in certain targets (e.g., BCATm inhibitors), favoring non-polar heterocycles like thiophene .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-M-cyanobenzyl pyrazole derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis via cyclocondensation of α,β-unsaturated ketones with hydrazines or via Friedel-Crafts reactions (e.g., intramolecular cyclization of 1-aryl-5-styrylpyrazoles) is commonly employed . Yield optimization involves temperature control (e.g., 60–80°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., acetic acid for acid-mediated reactions). Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing 1-M-cyanobenzyl pyrazole derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, cyanobenzyl signals at δ 7.3–7.8 ppm) .
  • LC-HRMS/MS : Detects molecular ions (e.g., [M+H]+^+) with <5 ppm mass accuracy. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate shows [M+H]+^+ at m/z 260.1164 .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm1^{-1}) .

Q. What in vitro assays are standard for evaluating the antimicrobial and antitumor activity of 1-M-cyanobenzyl pyrazole derivatives?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Antitumor : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) with positive controls like doxorubicin .
  • Enzyme inhibition : COX-2 selectivity assays using fluorogenic substrates to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can electron transfer pathways in ozonolysis reactions of 1-M-cyanobenzyl pyrazole be investigated, given undetected products via LC-HRMS/MS?

  • Methodological Answer : Use radical trapping agents (e.g., tert-butanol) to quantify hydroxyl radicals (˙OH) via fluorescence probes (e.g., coumarin). EPR spectroscopy can identify transient intermediates like ozonide radicals. Computational modeling (DFT) maps reaction coordinates to explain discrepancies between expected products (e.g., 4,5-dihydroxypyrazole) and experimental data .

Q. What computational strategies predict the bioactivity of 1-M-cyanobenzyl pyrazole derivatives against antimicrobial targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to bacterial enzymes (e.g., DNA gyrase). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models using descriptors like logP and topological polar surface area (TPSA) correlate structural features with MIC values .

Q. How does crystallographic analysis validate the structural integrity of synthesized 1-M-cyanobenzyl pyrazole compounds?

  • Methodological Answer : Single-crystal XRD (e.g., Cu-Kα radiation) resolves bond lengths (C-N: ~1.34 Å) and dihedral angles (e.g., 5.8° between pyrazole and cyanobenzyl rings). Data from CIF files (e.g., CCDC 732101) confirm steric effects of substituents .

Q. How should researchers address contradictory data in reaction product identification, such as undetected dihydroxypyrazole in ozonolysis?

  • Methodological Answer : Combine complementary techniques:

  • Isotopic labeling : Use 18^{18}O-labeled ozone to track oxygen incorporation into products.
  • Tandem MS/MS : Fragment ions (e.g., m/z 101.0346 for dihydroxypyrazole) improve specificity.
  • Derivatization : Convert unstable intermediates to stable adducts (e.g., silylation for GC-MS analysis) .

Q. What frameworks guide the design of robust SAR studies for 1-M-cyanobenzyl pyrazole derivatives?

  • Methodological Answer : Apply the PICO framework to define:

  • Population : Target enzyme/receptor (e.g., Pim-1 kinase).
  • Intervention : Structural modifications (e.g., substitution at pyrazole C-3).
  • Comparison : Bioactivity vs. parent compound.
  • Outcome : IC50_{50} or binding energy.
  • FINER criteria ensure feasibility and novelty (e.g., testing cyanobenzyl vs. fluorobenzyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.